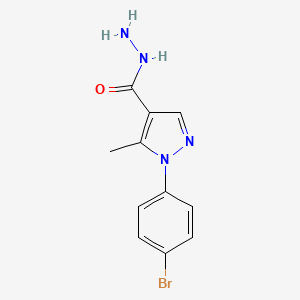

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Übersicht

Beschreibung

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carbohydrazide moiety attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.

Condensation Reactions: The carbohydrazide moiety can react with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.

Condensation Reactions: Aldehydes and ketones are commonly used, often under acidic or basic conditions to facilitate the reaction.

Major Products:

Nitration: 1-(4-Nitrophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide.

Sulfonation: 1-(4-Sulfonylphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide.

Nucleophilic Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. The structure of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has been explored for its ability to inhibit cancer cell proliferation. In a study published in the International Journal of Molecular Sciences, derivatives of pyrazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. A study highlighted the synthesis of several pyrazole derivatives, including this compound, which were tested against bacterial strains. The results indicated that these derivatives exhibited varying degrees of antibacterial activity, suggesting their potential as therapeutic agents against infectious diseases .

Agrochemical Applications

Pesticidal Activity

The compound's structural features make it a candidate for developing new agrochemicals. Research has shown that pyrazole derivatives can act as effective fungicides and herbicides. A detailed investigation into the efficacy of similar compounds revealed their ability to inhibit fungal growth and weed development, leading to enhanced crop yields . This positions this compound as a potential lead compound for agricultural applications.

Material Science Applications

Synthesis of Novel Materials

In material science, compounds like this compound are being explored for their role in synthesizing novel materials. The unique properties of pyrazoles allow for their incorporation into polymers and other materials, potentially enhancing their mechanical and thermal properties. Research is ongoing to evaluate how these compounds can be utilized in creating advanced materials with tailored functionalities .

- Anticancer Study : A recent study synthesized various pyrazole derivatives, including the target compound, which showed significant cytotoxicity against breast cancer cell lines .

- Antimicrobial Evaluation : In another investigation, the compound was tested against multiple bacterial strains, showing promising results that support its use as an antimicrobial agent .

- Agrochemical Research : Experimental data demonstrated the effectiveness of related pyrazole compounds as fungicides in agricultural settings, paving the way for further exploration of this compound in crop protection strategies .

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Bromophenyl)-3-methyl-1h-pyrazole-4-carbohydrazide

- 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

- 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Uniqueness: 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro- and fluoro-analogues .

Biologische Aktivität

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C11H11BrN4O

- Molecular Weight : 295.14 g/mol

- Melting Point : 197-204 °C

- Appearance : White crystalline powder

- CAS Number : 618092-50-5

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the bromophenyl group in the structure enhances the antimicrobial activity, making it a promising candidate for further development.

Anti-inflammatory Activity

This compound has been assessed for its anti-inflammatory potential. In vitro studies suggest that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their ability to modulate inflammatory responses . The specific compound under review may exhibit similar effects, warranting further investigation.

Anticancer Activity

The anticancer properties of pyrazoles have been documented extensively. Compounds in this class have shown promise in inhibiting cell proliferation across various cancer cell lines. For instance, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death . The specific mechanisms for this compound remain to be elucidated but are likely aligned with these findings.

Research Findings

A summary of key findings from various studies is presented in the table below:

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Effects : In a study examining the effects of various pyrazoles on inflammation, compounds similar to this compound were shown to reduce edema in animal models significantly.

- Antimicrobial Efficacy : A comparative analysis of different pyrazole derivatives revealed that those containing halogen substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vitro assays conducted on various cancer cell lines demonstrated that specific pyrazole compounds could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROILEAHRIKONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399118 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-50-5 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.